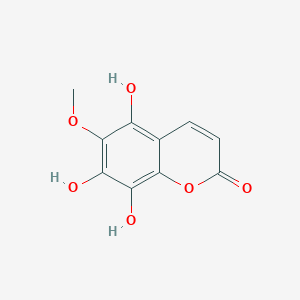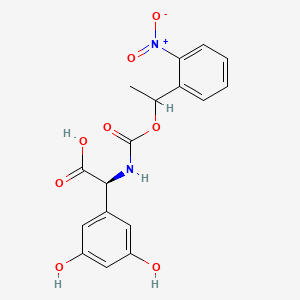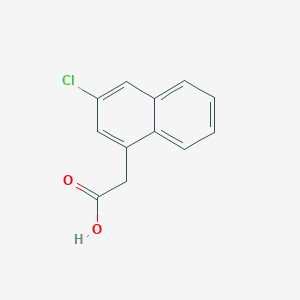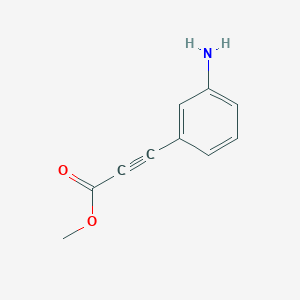
2,4-Difluoro-5-(2-methylpropoxy)aniline
Overview
Description
2,4-Difluoro-5-(2-methylpropoxy)aniline (DFMPA) is an organic compound composed of a difluorinated aniline moiety and a methylpropoxy side chain. It is a versatile intermediate in organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. DFMPA has been extensively studied for its various applications and has been found to have a wide range of scientific research applications.
Scientific Research Applications
Synthesis and Characterization of Metabolites : One study focused on the synthesis and characterization of metabolites of diclofenac, a nonsteroidal anti-inflammatory drug, revealing the process of obtaining significant quantities of these metabolites for toxicological studies (Kenny et al., 2004).
Inertness to Protonation and Electrophilic Attack : Research on the Os(IV) amido complex TpOs(NHPh)Cl(2) demonstrated its inertness to protonation and electrophilic attack, highlighting the low basicity and acidity of the compound (Soper et al., 2001).
Chemical Polymerization : A study explored chemical polymerization of aniline in the presence of MF-4SC, a perfluorinated polysulfonic acid, in water/2-propanol solvent, resulting in soluble interpolyelectrolyte complexes with high proton and electrical conductivity (Boeva & Sergeyev, 2014).
Fluorescence Quenching Studies : The fluorescence quenching of certain boronic acid derivatives by aniline was investigated, showing negative deviation from Stern–Volmer equation, indicating the existence of different conformers of the solutes in the ground state (Geethanjali et al., 2015).
Electroluminescent Materials : Research on a novel class of color-tunable emitting amorphous molecular materials, including anilines, demonstrated their potential as excellent emitting materials for organic electroluminescent (EL) devices (Doi et al., 2003).
Synthesis of Polyurethane Cationomers : A study on the synthesis of polyurethane cationomers with anil groups highlighted the intramolecular proton transfer in salicylideneanil structures, leading to fluorescent properties (Buruianǎ et al., 2005).
Safety And Hazards
The safety data sheet for 2,4-difluoroaniline indicates that it is a combustible liquid that is harmful if swallowed and toxic in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 2,4-Difluoro-5-(2-methylpropoxy)aniline.
properties
IUPAC Name |
2,4-difluoro-5-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)5-14-10-4-9(13)7(11)3-8(10)12/h3-4,6H,5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKVEWJATCDXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-(2-methylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine hydrochloride](/img/structure/B1492297.png)
![4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B1492300.png)

amine](/img/structure/B1492302.png)
amine hydrochloride](/img/structure/B1492303.png)
amine hydrochloride](/img/structure/B1492305.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)


![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)
![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)